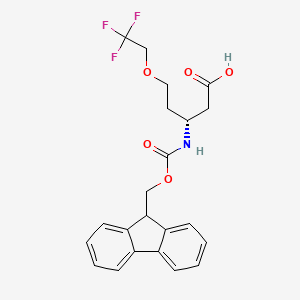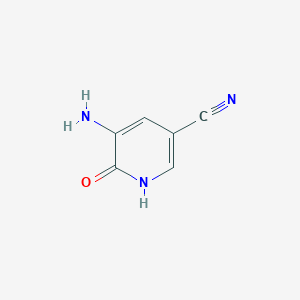
5-Amino-6-hydroxynicotinonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Amino-6-hydroxynicotinonitrile is an organic compound with the molecular formula C(_6)H(_5)N(_3)O It is a derivative of nicotinonitrile, characterized by the presence of amino and hydroxyl functional groups on the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-6-hydroxynicotinonitrile typically involves multi-step organic reactions. One common method starts with the nitration of nicotinonitrile to introduce a nitro group, followed by reduction to convert the nitro group to an amino group. The hydroxyl group can be introduced through selective hydroxylation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure scalability and efficiency. Catalysts and automated systems are often employed to maintain consistent reaction conditions and product quality. The use of green chemistry principles, such as minimizing waste and using environmentally benign solvents, is also considered in industrial production.
化学反応の分析
Types of Reactions
5-Amino-6-hydroxynicotinonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO(_4)) or chromium trioxide (CrO(_3)) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH(_4)).
Substitution: Halogenating agents like thionyl chloride (SOCl(_2)) for converting hydroxyl groups to chlorides.
Major Products
Oxidation: Formation of 5-amino-6-oxonicotinonitrile.
Reduction: Formation of 5-amino-6-hydroxyaminomethylnicotinonitrile.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
In chemistry, 5-Amino-6-hydroxynicotinonitrile is used as a building block for synthesizing more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural similarity to naturally occurring compounds makes it a useful probe in biochemical assays.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a precursor for the synthesis of pharmaceutical agents targeting specific diseases, such as cancer or infectious diseases.
Industry
In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its reactivity and stability make it suitable for various applications in material science.
作用機序
The mechanism of action of 5-Amino-6-hydroxynicotinonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The amino and hydroxyl groups can form hydrogen bonds and other interactions with target molecules, influencing their function and stability.
類似化合物との比較
Similar Compounds
5-Amino-6-hydroxyquinoline: Similar structure but with a quinoline ring.
6-Amino-5-hydroxynicotinic acid: Similar structure but with a carboxylic acid group instead of a nitrile.
5-Amino-6-hydroxyisonicotinonitrile: Similar structure but with an isonicotinonitrile backbone.
Uniqueness
5-Amino-6-hydroxynicotinonitrile is unique due to its specific arrangement of functional groups on the pyridine ring. This configuration provides distinct reactivity and properties, making it suitable for specialized applications in various fields.
特性
分子式 |
C6H5N3O |
|---|---|
分子量 |
135.12 g/mol |
IUPAC名 |
5-amino-6-oxo-1H-pyridine-3-carbonitrile |
InChI |
InChI=1S/C6H5N3O/c7-2-4-1-5(8)6(10)9-3-4/h1,3H,8H2,(H,9,10) |
InChIキー |
VIDQGBJPNBVXQI-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=O)NC=C1C#N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


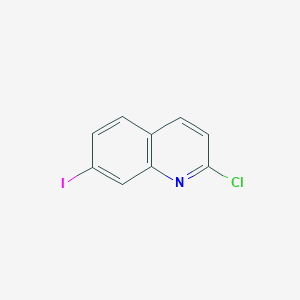

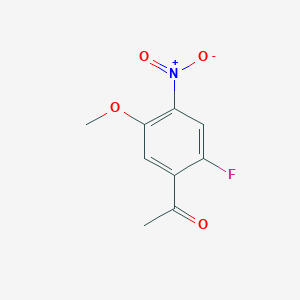
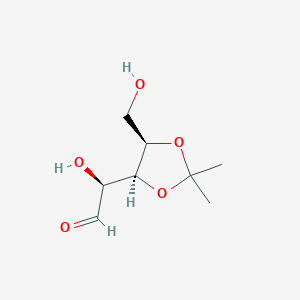
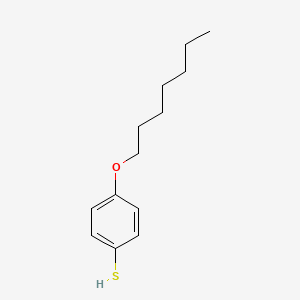
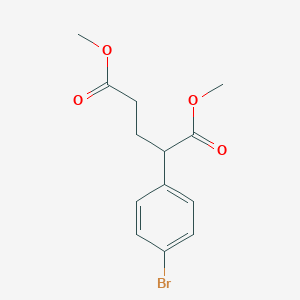
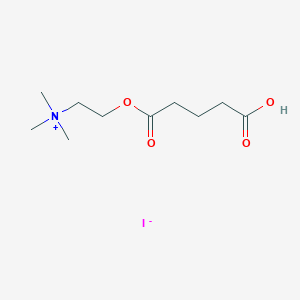

![2-(4-Ethoxyphenyl)-2-oxoethyl 2,3-dihydrobenzo[b][1,4]dioxine-2-carboxylate](/img/structure/B12851110.png)




